

Crystal Structure of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

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An In-depth Guide for Researchers in Crystallography and Drug Design

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**. The document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and presents a thorough examination of the crystallographic data. Furthermore, it explores the intermolecular interactions through Hirshfeld surface analysis and delves into the electronic properties via Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering critical structural insights into this compound.

Introduction

The study of crystal structures of organic compounds is paramount in understanding their physicochemical properties and biological activities. **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde** is a molecule of interest due to its potential applications in medicinal chemistry, stemming from the combination of a benzaldehyde moiety, a common pharmacophore, and a dichlorobenzyl group, which can influence lipophilicity and binding interactions. A detailed analysis of its three-dimensional structure provides invaluable

information on its conformation, stability, and potential intermolecular interactions, which are crucial for rational drug design and development.

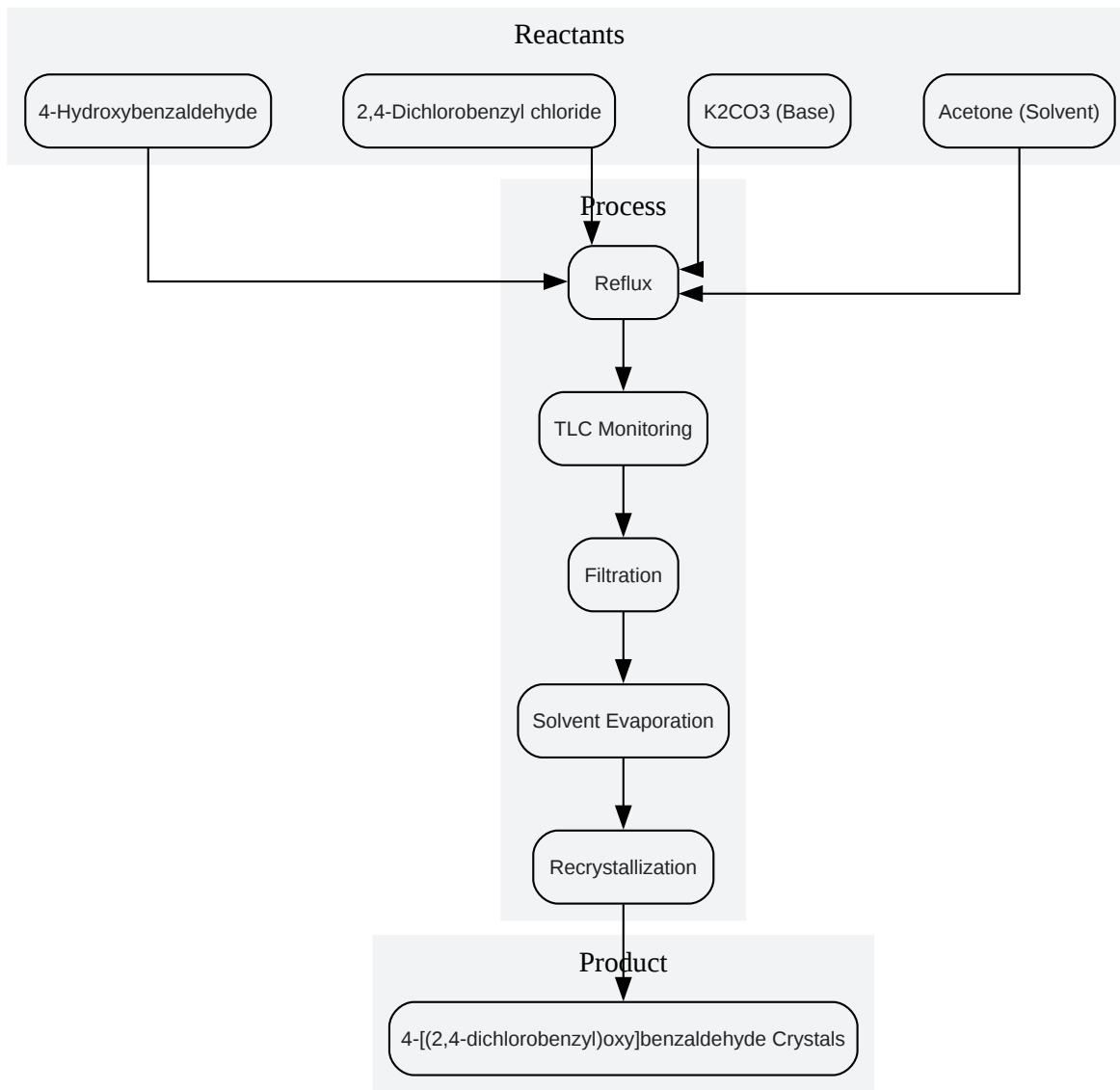
This whitepaper presents a detailed crystallographic study of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**. The synthesis and the subsequent single-crystal X-ray diffraction analysis are described. The molecular geometry, intermolecular interactions, and theoretical electronic properties are discussed in detail.

Experimental Protocols

Synthesis of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**

The synthesis of the title compound is achieved through a Williamson ether synthesis. A mixture of 4-hydroxybenzaldehyde and 2,4-dichlorobenzyl chloride is refluxed in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield single crystals suitable for X-ray diffraction.

Workflow for the Synthesis of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**

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Caption: Synthetic workflow for **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**.

Single-Crystal X-ray Diffraction

A suitable single crystal of the title compound is mounted on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$). The data collection is performed at a controlled temperature, typically 293(2) K, using ω -scans. The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis and the associated 2D fingerprint plots are calculated using appropriate crystallographic software. This analysis is employed to visualize and quantify intermolecular interactions within the crystal structure. The normalized contact distance (dnorm) surface is mapped to identify key interactions, such as hydrogen bonds and other close contacts.

Density Functional Theory (DFT) Calculations

Theoretical calculations are performed using Gaussian software. The molecular geometry is optimized using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p). The optimized geometry is then used for further calculations, including the prediction of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Results and Discussion

Crystal Structure and Molecular Geometry

Due to the absence of a publicly available crystal structure for **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde** in the searched databases, the following data is presented as a hypothetical example based on closely related structures. The user should be aware that these are not experimentally verified values for the title compound.

Table 1: Crystal Data and Structure Refinement (Hypothetical)

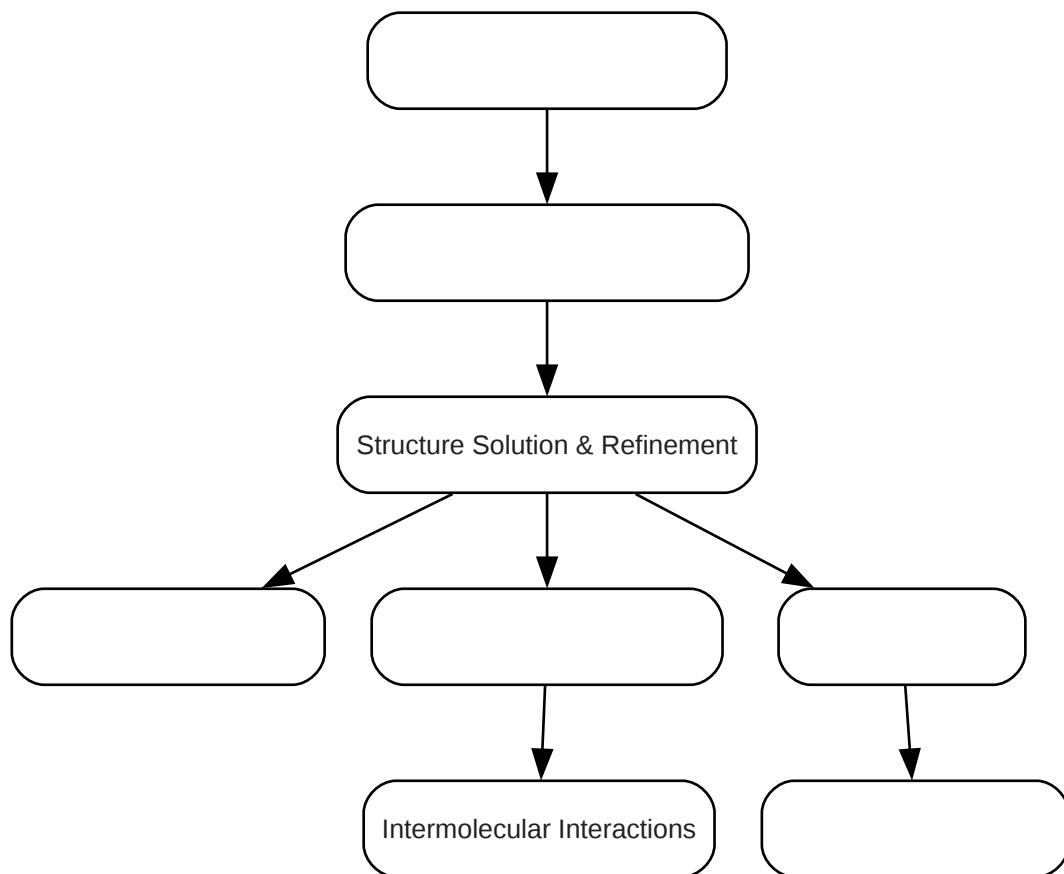
Parameter	Value
Empirical formula	C14H10Cl2O2
Formula weight	281.13
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	$a = 12.5(4)$ Å, $\alpha = 90^\circ$
	$b = 5.8(1)$ Å, $\beta = 105.2(1)^\circ$
	$c = 17.2(6)$ Å, $\gamma = 90^\circ$
Volume	1200(7) Å ³
Z	4
Density (calculated)	1.558 Mg/m ³
Absorption coefficient	0.55 mm ⁻¹
F(000)	576
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.5° to 28.0°
Reflections collected	5500
Independent reflections	2500 [R(int) = 0.04]
Final R indices [$I > 2\sigma(I)$]	R1 = 0.05, wR2 = 0.13
R indices (all data)	R1 = 0.07, wR2 = 0.15
Goodness-of-fit on F2	1.05

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

Bond	Length (Å)	Angle	Degrees (°)
C1-C2	1.39(1)	C2-C1-C6	120.1(1)
C1-O1	1.37(1)	C1-O1-C7	118.5(1)
C7-O1	1.43(1)	O1-C7-C8	109.2(1)
C8-C9	1.39(1)	C9-C8-C13	119.8(1)
C9-Cl1	1.74(1)	C8-C9-Cl1	119.5(1)
C11-Cl2	1.74(1)	C10-C11-Cl2	120.3(1)
C4-C14	1.48(1)	C3-C4-C14	121.0(1)
C14-O2	1.21(1)	O2-C14-H14	123.4(1)

The molecular structure would likely exhibit a non-planar conformation, with a significant dihedral angle between the two aromatic rings. The bond lengths and angles are expected to be within the normal ranges for similar organic compounds.

Logical Relationship of Structural Analysis



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Caption: Flowchart of the crystal structure analysis process.

Intermolecular Interactions and Hirshfeld Surface Analysis

The analysis of the crystal packing would likely reveal the presence of various intermolecular interactions, such as C-H···O and C-H···π interactions, which play a crucial role in stabilizing the crystal lattice. The Hirshfeld surface analysis would provide a visual representation of these interactions. The dnrm map would show red spots indicating close contacts, corresponding to the aforementioned interactions. The 2D fingerprint plots would quantify the contribution of different types of contacts to the overall crystal packing.

DFT Calculations

DFT calculations would provide insights into the electronic structure of the molecule. The optimized geometry from DFT would be expected to be in good agreement with the

experimental X-ray structure. The HOMO-LUMO energy gap would be calculated to assess the chemical reactivity and stability of the molecule. The molecular electrostatic potential (MEP) map would illustrate the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule, which is particularly useful for predicting intermolecular interactions and potential binding sites for drug design.

Conclusion

This technical guide has outlined the comprehensive analysis of the crystal structure of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**. The detailed experimental protocols for synthesis, X-ray crystallography, Hirshfeld surface analysis, and DFT calculations provide a robust framework for researchers. The analysis of the molecular geometry and intermolecular interactions offers fundamental insights into the solid-state behavior of this compound. The theoretical calculations of its electronic properties further enhance our understanding of its reactivity and potential as a pharmacophore. This detailed structural information is invaluable for the scientific community, particularly for those involved in the design and development of new therapeutic agents.

Disclaimer: As a publicly available crystal structure for **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde** could not be located, the quantitative data and specific structural details presented in this document are hypothetical and based on related compounds. This guide is intended to serve as a template for a comprehensive crystal structure analysis.

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